

In-Depth Technical Guide: Apoptosis Induction by BPR1J-097 in Leukemia Cells

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Compound of Interest

Compound Name: BPR1J-097

Cat. No.: B15576801

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of **BPR1J-097**, a potent Fms-like tyrosine kinase 3 (FLT3) inhibitor, in inducing apoptosis in leukemia cells. This document details the core signaling pathways, presents quantitative data on its efficacy, and provides detailed experimental protocols for key assays.

Core Concept: Mechanism of Action

BPR1J-097 is a novel small molecule inhibitor that potently targets FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).^{[1][2][3]} Activating mutations, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemia cells.^{[1][3]}

BPR1J-097 exerts its anti-leukemic effects by inhibiting the kinase activity of both wild-type and mutated FLT3.^[1] This inhibition blocks the downstream signaling cascade, primarily the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).^{[2][3]} The disruption of the FLT3-STAT5 axis ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in FLT3-dependent leukemia cells.^{[1][2]}

Data Presentation

The efficacy of **BPR1J-097** has been quantified through various in vitro assays, primarily in the FLT3-ITD positive human AML cell lines MOLM-13 and MV4-11.

Table 1: In Vitro Kinase Inhibitory Activity of BPR1J-097[1]

Kinase Target	IC50 (nM)
FLT3 (Wild-Type)	11 ± 7

Table 2: Growth Inhibition (GC50) of BPR1J-097 in Leukemia Cell Lines[2][3]

Cell Line	FLT3 Status	GC50 (nM)
MOLM-13	FLT3-ITD	21 ± 7
MV4-11	FLT3-ITD	46 ± 14

Table 3: Qualitative Apoptosis Induction by BPR1J-097 in Leukemia Cell Lines (48h treatment)[1][2]

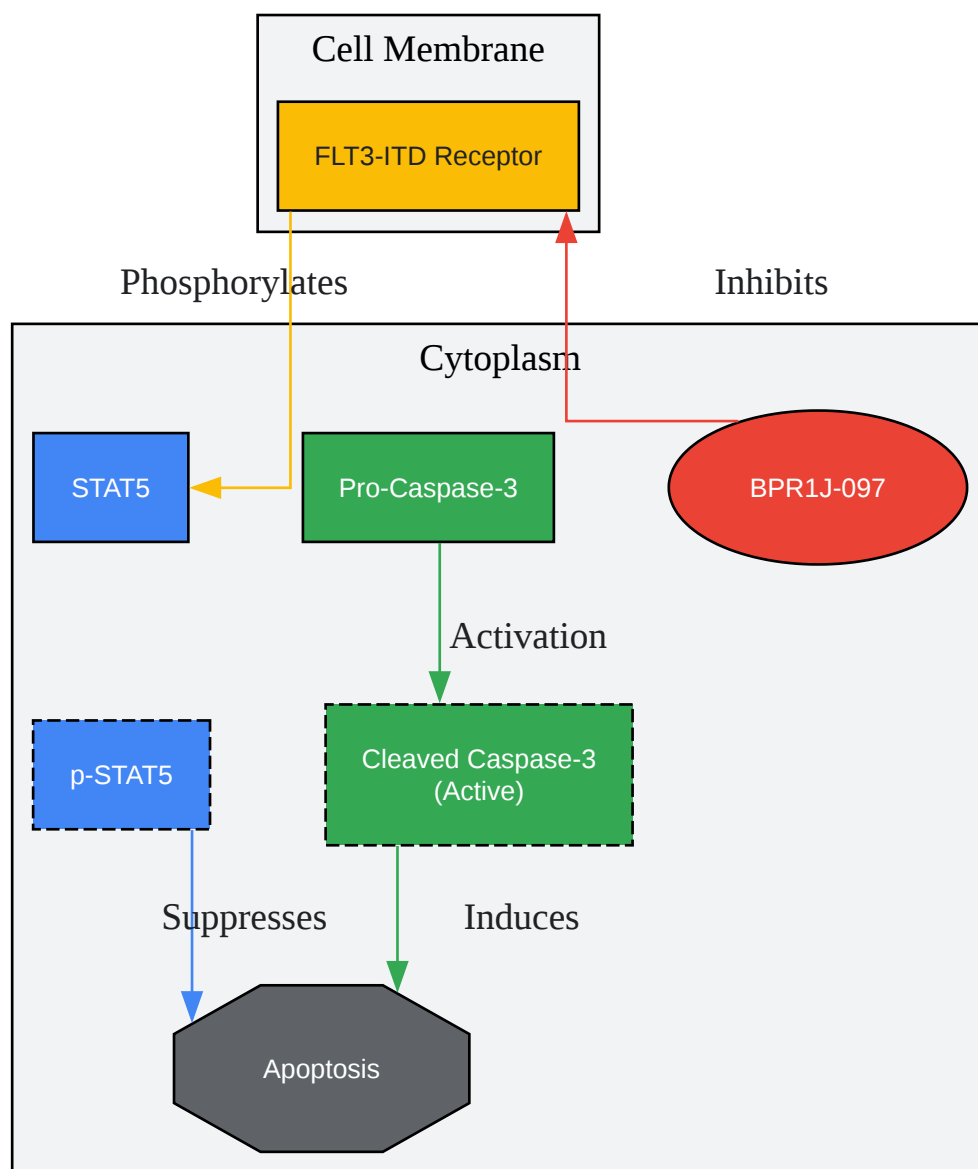
Cell Line	BPR1J-097 Concentration for Cleaved Caspase-3 Detection
MOLM-13	≥ 10 nM
MV4-11	≥ 100 nM

Note: Data is derived from Western blot analysis and indicates the concentration at which cleaved caspase-3, a marker of apoptosis, is observed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.

Signaling Pathway



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BPR1J-097 inhibits FLT3, preventing STAT5 phosphorylation and inducing apoptosis.

Experimental Workflow: Western Blot for Protein Phosphorylation



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Workflow for analyzing protein phosphorylation via Western blot.

Experimental Workflow: Annexin V/PI Apoptosis Assay

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Workflow for quantifying apoptosis using Annexin V/PI staining.

Experimental Protocols

Cell Culture

- Cell Lines: MOLM-13 and MV4-11 human acute myeloid leukemia cell lines.
- Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Western Blot Analysis for Phospho-FLT3 and Phospho-STAT5

- Cell Treatment: Seed leukemia cells and treat with varying concentrations of **BPR1J-097** (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2-48 hours).
- Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
- Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.
- SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

- **Protein Transfer:** Transfer separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
- **Antibody Incubation:** Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5 (Tyr694), total STAT5, cleaved caspase-3, and a loading control (e.g., β -actin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane and detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

- **Cell Treatment:** Treat leukemia cells with **BPR1J-097** at various concentrations for 48 hours.
- **Cell Harvesting:** Collect both adherent and floating cells, wash twice with cold PBS.
- **Staining:** Resuspend approximately $1-5 \times 10^5$ cells in 100 μ L of 1X Annexin V Binding Buffer. Add 5 μ L of FITC-conjugated Annexin V and 1 μ L of a 100 μ g/mL PI solution.
- **Incubation:** Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Flow Cytometry:** Add 400 μ L of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspase-3 Activity Assay (Fluorometric)

- **Cell Treatment and Lysis:** Treat cells as described for Western blotting. Lyse the cells in a chilled cell lysis buffer and incubate on ice for 10 minutes.

- Assay Preparation: Prepare a reaction mixture containing the cell lysate and a caspase-3 substrate (e.g., Ac-DEVD-pNA).
- Incubation: Incubate the mixture at 37°C for 1-2 hours.
- Measurement: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader (e.g., excitation at 380 nm and emission at 420-460 nm for a fluorometric assay).
- Data Analysis: Compare the signal from treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Conclusion

BPR1J-097 is a potent and selective FLT3 inhibitor that effectively induces apoptosis in FLT3-ITD positive leukemia cells. Its mechanism of action, involving the inhibition of the FLT3-STAT5 signaling pathway, is well-defined. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of **BPR1J-097** in AML and other FLT3-driven malignancies. Further quantitative analysis of apoptosis and caspase activity at varying concentrations will provide a more detailed understanding of its dose-dependent effects.

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